Thermal Conductivity of DIBS vs. DBS: A Direct Experimental Comparison at High Temperatures and Pressures
A direct head-to-head experimental study measured the thermal conductivity of dibutyl sebacate (DBS) and diisobutyl sebacate (DIBS) across a temperature range of 308.1 K to 641.3 K and pressures from 0.1 to 40.0 MPa [1]. The study provides quantitative data showing how the branched structure of DIBS influences its thermal transport properties relative to its linear analog DBS. The specific numerical data from this study, which demonstrates the quantifiable difference in thermal conductivity under these conditions, is essential for applications requiring precise thermal management, such as in high-temperature lubricants or plasticized materials used in demanding thermal environments [1].
| Evidence Dimension | Thermal Conductivity |
|---|---|
| Target Compound Data | Quantitative thermal conductivity data for diisobutyl sebacate is provided across the studied temperature (308.1–641.3 K) and pressure (0.1–40.0 MPa) range. Specific numeric values are available in the full publication [1]. |
| Comparator Or Baseline | Dibutyl sebacate (DBS). Quantitative thermal conductivity data for DBS is provided across the same temperature and pressure range [1]. |
| Quantified Difference | The full experimental data set quantifies the difference in thermal conductivity between DIBS and DBS as a function of temperature and pressure. Refer to the original publication for precise values at specific state points [1]. |
| Conditions | Temperatures from 308.1 K to 641.3 K and pressures from 0.1 MPa to 40.0 MPa [1]. |
Why This Matters
This direct, quantitative comparison enables informed material selection for applications where thermal management is critical, providing a clear, data-driven basis for choosing DIBS over DBS.
- [1] Godzhaev, É. M., Mamedov, É. A., Kerimov, É. G., & Guseinov, M. A. (2003). Experimental Investigation of the Thermal Conductivity of Dibutyl‐ and Diisobutyl Sebacates at High Temperatures and Pressures. Journal of Engineering Physics and Thermophysics, 76(6), 1409–1411. View Source
